molecular formula C24H25NO B14202036 3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 920276-35-3

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B14202036
CAS No.: 920276-35-3
M. Wt: 343.5 g/mol
InChI Key: HPHSHHQXOCSTFE-UHFFFAOYSA-N
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Description

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound with the molecular formula C24H25NO It is a complex molecule featuring an aniline group, a phenyl group, and a propanone backbone with a 4-(propan-2-yl)phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of aniline with a suitable ketone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Anilino-1-phenyl-3-(4-nitrophenyl)propan-1-one: Similar structure but with a nitro group instead of a propan-2-yl group.

    3-Anilino-1-phenyl-2-propen-1-one: Similar backbone but with a different substituent on the phenyl ring.

Uniqueness

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

920276-35-3

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

3-anilino-1-phenyl-3-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C24H25NO/c1-18(2)19-13-15-20(16-14-19)23(25-22-11-7-4-8-12-22)17-24(26)21-9-5-3-6-10-21/h3-16,18,23,25H,17H2,1-2H3

InChI Key

HPHSHHQXOCSTFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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